molecular formula C15H26O4 B086015 1,4-Dioxacycloheptadecane-5,17-dione CAS No. 105-95-3

1,4-Dioxacycloheptadecane-5,17-dione

Cat. No. B086015
CAS RN: 105-95-3
M. Wt: 270.36 g/mol
InChI Key: XRHCAGNSDHCHFJ-UHFFFAOYSA-N
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Patent
US04499288

Procedure details

A mixed metal catalyst comprised of aluminum stearate and lithium stearate (molar ratio 1:1) was used for the depolymerization. For the reaction aluminum stearate (1.09 gram) and lithium stearate (0.36 gram) were blended in 70 grams poly(ethylene brassylate) at 200° C. The temperature was then raised to 314° C. while maintaining a vacuum of 0.05-0.1 mm Hg. Ethylene brassylate was obtained (40 mls during the first hour) in an 88.9 percent yield. Of the ethylene brassylate recovered, 90 percent of the product was obtained after 2 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Three
Quantity
0.36 g
Type
reactant
Reaction Step Three
[Compound]
Name
poly(ethylene brassylate)
Quantity
70 g
Type
solvent
Reaction Step Four
Yield
88.9%

Identifiers

REACTION_CXSMILES
[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]CCCCC.[Al+3].[C:22]([O-])(=[O:40])[CH2:23]CCCCCCCCCCCCCCCC.C([O-])(=[O:60])CCCCCCCCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCCCCCCCC.[Li+]>>[C:13]1(=[O:60])[O:40][CH2:22][CH2:23][O:20][C:1](=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 |f:0.1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Li+]
Step Three
Name
Quantity
1.09 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Al+3].C(CCCCCCCCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
Quantity
0.36 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Li+]
Step Four
Name
poly(ethylene brassylate)
Quantity
70 g
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
314 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a vacuum of 0.05-0.1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCCC(=O)OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.